
4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, also known as DASA-58, is a chemical compound that has drawn significant research attention due to its potential as a therapeutic agent. DASA-58 has been shown to have promising effects in various scientific studies, including cancer research and neurological disorders.
Scientific Research Applications
Medicinal Chemistry Applications
Several studies have synthesized and evaluated derivatives of benzamides, including compounds structurally related to "4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide," for their biological activities. For instance, benzamides containing isoxazole rings have been investigated for their potential as inhibitors of human carbonic anhydrase isoforms, demonstrating significant inhibition, especially against hCA II and hCA VII isoforms, which are relevant targets for treating conditions like glaucoma and neuropathic pain (Altug et al., 2017). Additionally, the synthesis of novel benzamides incorporating quinazolinone and thiazolidinone motifs has shown promising antimicrobial activities, indicating their potential in developing new antimicrobial agents (Desai et al., 2013).
Enzyme Inhibition
Isoxazole-containing sulfonamides, structurally akin to the compound of interest, have been synthesized and demonstrated potent inhibitory effects on carbonic anhydrase II and VII. These enzymes are implicated in various physiological and pathological processes, suggesting the therapeutic relevance of such inhibitors in managing diseases associated with enzyme dysregulation (Altug et al., 2017).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-23(2)28(25,26)17-9-5-14(6-10-17)19(24)21-12-16-11-18(27-22-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHAILSLIHECPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

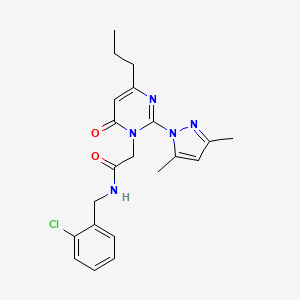
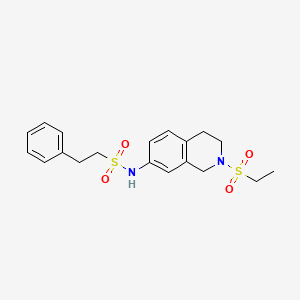
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)

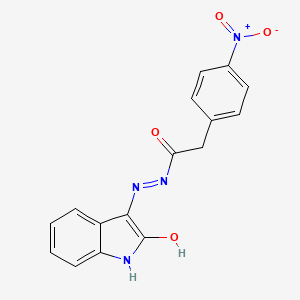
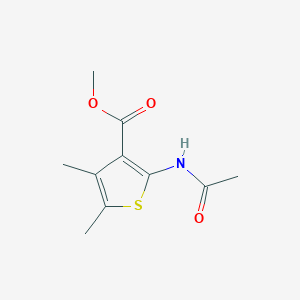
![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)

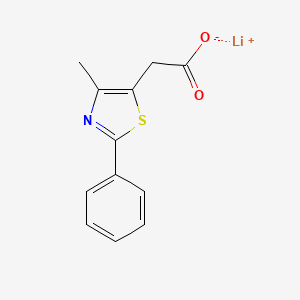
![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)

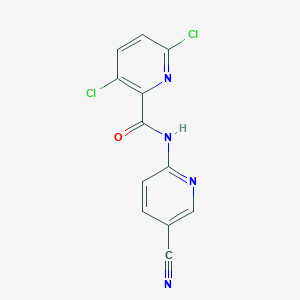

![1-(5-Chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2814232.png)